molecular formula C12H12Cl2O3 B574368 Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate CAS No. 194240-93-2

Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate

Cat. No.: B574368
CAS No.: 194240-93-2
M. Wt: 275.125
InChI Key: NBOADHPKDZYTFK-UHFFFAOYSA-N
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Description

Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate (CAS: 194240-93-2) is an organic compound with the molecular formula C₁₂H₁₂Cl₂O₃ and a molar mass of 275.13 g/mol . It is classified as a β-keto ester derivative, featuring a 2,4-dichlorophenyl substituent at the 4-position of the oxobutanoate backbone. The compound is also known by synonyms such as 2,4-Dichloro-beta-oxo-benzenebutanoic acid ethyl ester and Benzenebutanoic acid, 2,4-dichloro-β-oxo-, ethyl ester .

Its structural planarity, inferred from analogs like ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate, suggests a keto-hydrazo tautomeric form with minimal deviation (interplanar angle ~1.5°) between the aromatic ring and the oxobutanoate chain .

Properties

IUPAC Name

ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O3/c1-2-17-12(16)7-10(15)5-8-3-4-9(13)6-11(8)14/h3-4,6H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOADHPKDZYTFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30669503
Record name Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194240-93-2
Record name Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate typically involves the reaction of 2,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, forming the desired product after subsequent hydrolysis and esterification steps.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products

    Oxidation: Formation of 4-(2,4-dichlorophenyl)-3-oxobutanoic acid.

    Reduction: Formation of ethyl 4-(2,4-dichlorophenyl)-3-hydroxybutanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate belongs to a family of substituted β-keto esters. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS Number Substituents (Phenyl Ring) Molecular Formula Molar Mass (g/mol) Key Features
This compound 194240-93-2 2,4-dichloro C₁₂H₁₂Cl₂O₃ 275.13 Planar keto-hydrazo tautomer; used in synthesis
Ethyl 4-(3,4-dichlorophenyl)-3-oxobutanoate 1048916-53-5 3,4-dichloro C₁₂H₁₂Cl₂O₃ 275.13 Isomeric substitution; similar molar mass but altered electronic effects
Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate 866143-59-1 2,6-dichloro C₁₂H₁₂Cl₂O₃ 275.13 Steric hindrance due to ortho-substituents; potential for altered reactivity
Ethyl 4-(3-chlorophenyl)-3-oxobutanoate 221122-22-1 3-chloro C₁₂H₁₃ClO₃ 240.68 Single chloro substituent; lower molar mass and reduced lipophilicity
Ethyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate 672950-43-5 2,5-dichloro + dioxo C₁₂H₁₀Cl₂O₄ 289.11 Additional oxo group enhances acidity; distinct reactivity in ketoenol tautomerism

Key Comparative Insights

Substituent Position Effects: The 2,4-dichloro substitution in the target compound maximizes electronic withdrawal across the phenyl ring, enhancing electrophilicity at the β-keto position compared to 3,4-dichloro or 3-chloro analogs .

Functional Group Variations: The 2,4-dioxobutanoate derivative (CAS 672950-43-5) features an additional oxo group, increasing its acidity (pKa ~8–10) compared to the mono-oxo parent compound . This structural difference may influence its role in condensation reactions or metal chelation.

Crystallographic and Tautomeric Behavior: Analogous oxobutanoates (e.g., ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate) adopt planar keto-hydrazo tautomers with intramolecular N–H⋯O hydrogen bonds, stabilizing the crystal lattice .

Synthesis and Availability :

  • Most analogs are synthesized via diazonium salt coupling with ethyl acetoacetate under acidic conditions . Commercial suppliers list the 2,4-dichloro derivative (e.g., CymitQuimica) at 95% purity, reflecting its accessibility for research .

Biological Activity

Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula: C12_{12}H10_{10}Cl2_2O3_3
  • CAS Number: 638-07-3

The compound features a dichlorophenyl group, which is known to influence its interaction with various biological targets, enhancing its pharmacological properties.

Target Interactions

This compound interacts with several enzymes and proteins, notably:

  • Cytochrome P450 Enzymes: These enzymes are crucial for drug metabolism. The compound's interaction with P450 may affect the metabolism of co-administered drugs and xenobiotics.
  • Inflammatory Pathways: The compound has shown potential in modulating inflammatory responses by influencing gene expression related to oxidative stress.

Biochemical Pathways

This compound is implicated in various biochemical pathways, including:

  • Oxidative Stress Response: It may exhibit antioxidant properties, thereby protecting cells from oxidative damage.
  • Cell Signaling: this compound can influence cell signaling pathways that regulate cellular metabolism and proliferation.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption and Distribution: The compound is absorbed through the gastrointestinal tract and distributed throughout the body via blood circulation.
  • Metabolism: Primarily metabolized by liver enzymes (cytochrome P450), leading to various metabolites that may have distinct biological activities.
  • Excretion: Metabolites are excreted via the kidneys, indicating renal clearance as a significant route of elimination.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown:

  • Minimum Inhibitory Concentration (MIC): The compound demonstrated effective inhibition against several pathogenic microorganisms. For instance, it showed significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.5 to 1.0 mg/mL .
PathogenMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa1.5

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It has been shown to reduce the expression of inflammatory cytokines in cell cultures exposed to pro-inflammatory stimuli.

Case Studies and Research Findings

  • In Vivo Studies:
    • A study utilizing animal models demonstrated that low doses of this compound exhibited protective effects against oxidative stress-induced damage in liver tissues.
    • Dosage variations indicated that lower concentrations resulted in beneficial antioxidant effects, while higher doses led to cytotoxicity.
  • Molecular Docking Studies:
    • Computational studies have suggested that the compound binds effectively to active sites of various enzymes involved in metabolic processes. These interactions were confirmed through molecular docking simulations which predicted favorable binding affinities .

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